Allolicoisoflavone A

Description

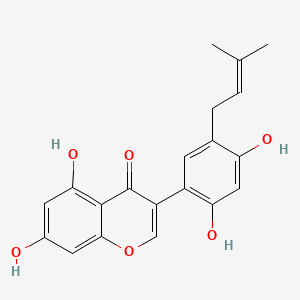

Structure

2D Structure

3D Structure

Properties

CAS No. |

82448-67-7 |

|---|---|

Molecular Formula |

C20H18O6 |

Molecular Weight |

354.4 g/mol |

IUPAC Name |

3-[2,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxychromen-4-one |

InChI |

InChI=1S/C20H18O6/c1-10(2)3-4-11-5-13(16(23)8-15(11)22)14-9-26-18-7-12(21)6-17(24)19(18)20(14)25/h3,5-9,21-24H,4H2,1-2H3 |

InChI Key |

WHPDMWPIFCRONU-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O)C |

Canonical SMILES |

CC(=CCC1=CC(=C(C=C1O)O)C2=COC3=CC(=CC(=C3C2=O)O)O)C |

Origin of Product |

United States |

Discovery, Isolation, and Advanced Structural Elucidation Methodologies of Allolicoisoflavone a

Historical Context of Allolicoisoflavone A Identification in Natural Sources

This compound, a type of hydroxyisoflavone, was first identified in plant sources, marking its entry into the field of natural product chemistry. ebi.ac.uk It has been isolated from the roots of Glycyrrhiza uralensis, a species of licorice, and the root bark of Piscidia erythrina, both belonging to the Fabaceae (legume) family. ebi.ac.ukresearchgate.net Further research has confirmed its presence in other plants of the same family, such as Eriosema laurentii. researchgate.net The discovery of this compound within these traditionally used medicinal plants spurred interest in its chemical properties and the development of methods for its isolation.

Methodological Advances in Isolation from Botanical Species

The isolation of this compound from its natural botanical sources is a multi-step process that relies on advanced chemical techniques. The general workflow involves initial extraction from the plant material followed by a series of chromatographic separations to achieve a high degree of purity. researchgate.netmdpi.com

Chromatographic Separation Techniques

Chromatography is a cornerstone of natural product isolation, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. solubilityofthings.com For a compound like this compound, a combination of different chromatographic methods is often employed to navigate the complex mixture of phytochemicals present in a crude plant extract. researchgate.netmdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and purification of compounds. researchgate.net In the context of this compound, preparative HPLC is often a final, crucial step to obtain the compound in a highly purified form. mdpi.com This technique utilizes a column packed with a stationary phase (often silica-based) and a liquid mobile phase that is pumped through at high pressure. openaccessjournals.com The separation is based on the compound's affinity for the stationary versus the mobile phase. openaccessjournals.com By carefully selecting the column and the solvent system (mobile phase), researchers can achieve excellent separation of closely related flavonoids. mdpi.com For instance, a typical HPLC analysis might use a gradient of methanol (B129727) and water, sometimes with a small amount of acid like formic acid, to elute compounds from a C18 reversed-phase column. japsonline.com

Before the final purification by HPLC, column chromatography is a fundamental technique used for the initial fractionation of the crude extract. orgchemboulder.comkhanacademy.org This method involves packing a glass column with a solid adsorbent, such as silica (B1680970) gel or alumina, which serves as the stationary phase. savemyexams.comcolumn-chromatography.com The crude extract is loaded onto the top of the column, and a solvent or a series of solvents (the mobile phase) is passed through it. libretexts.org

Compounds within the extract move down the column at different rates depending on their polarity and interaction with the stationary phase, leading to separation. khanacademy.org Flash chromatography is an advancement over traditional gravity-fed column chromatography, where air pressure is applied to speed up the flow of the solvent, making the separation faster and more efficient. orgchemboulder.com Fractions are collected as the solvent exits the column and are typically analyzed by Thin-Layer Chromatography to identify those containing the desired compound. libretexts.org For flavonoid isolation, a sequence of solvents with increasing polarity, such as gradients of n-hexane, ethyl acetate (B1210297), and methanol, is commonly used to elute the compounds from the silica gel column. mdpi.com

Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of column chromatography and for the initial analysis of plant extracts. uvic.ca It is a simple, rapid, and inexpensive technique that provides qualitative information about the components of a mixture. wikipedia.org A TLC plate is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica gel or alumina. bnmv.ac.in

A small amount of the sample is spotted near the bottom of the plate, which is then placed in a sealed chamber with a solvent (mobile phase). rockefeller.edu As the solvent moves up the plate by capillary action, it separates the components of the sample. khanacademy.org The separation is based on the same principles as column chromatography. khanacademy.org For flavonoids like this compound, the separated spots can often be visualized under UV light, where compounds that absorb UV light appear as dark spots on a fluorescent background. wikipedia.org This allows for the quick identification of fractions from column chromatography that contain the target compound. uvic.ca

Preparative Column Chromatography and Flash Chromatography

Solvent Extraction and Purification Strategies

The journey to isolate this compound begins with the extraction of bioactive compounds from the raw plant material. The choice of solvent is critical and is based on the polarity of the target compound. nih.gov

The general procedure involves:

Initial Extraction : The dried and ground plant material, such as the roots of Glycyrrhiza uralensis, is subjected to extraction with a suitable solvent. ebi.ac.uk Methanol and ethanol, often mixed with water, are commonly used for extracting flavonoids. mdpi.com More advanced techniques like supercritical fluid extraction, sometimes using carbon dioxide with a modifier like ethanol, can also be employed for an efficient and clean extraction. ebi.ac.uk

Solvent Partitioning : The initial crude extract is often a complex mixture. To simplify it, a process called liquid-liquid extraction or solvent partitioning is used. organomation.com The crude extract is dissolved in a solvent mixture (e.g., water and methanol) and then partitioned with a series of immiscible solvents of varying polarities. For example, partitioning with ethyl acetate is a common step to enrich the flavonoid content, as many flavonoids, including isoflavones, have good solubility in this solvent. mdpi.comnih.gov This step helps to remove highly polar compounds (like sugars) and nonpolar compounds (like fats and waxes). nih.gov

Purification : The resulting enriched fraction, for instance, the ethyl acetate extract, is then subjected to the various chromatographic techniques described above (Column Chromatography, TLC, and HPLC) to isolate this compound in its pure form. researchgate.netmdpi.com

This systematic combination of solvent extraction and multi-stage chromatography ensures the successful isolation of this compound from its complex natural matrix.

Data Tables

Table 1: Botanical Sources of this compound

| Species | Family | Part(s) Used |

|---|---|---|

| Glycyrrhiza uralensis ebi.ac.ukresearchgate.net | Fabaceae | Roots ebi.ac.uk |

| Piscidia erythrina researchgate.net | Fabaceae | Root Bark researchgate.net |

Table 2: Overview of Isolation Techniques for this compound

| Technique | Stationary Phase | Mobile Phase Example | Purpose |

|---|---|---|---|

| Solvent Extraction | N/A | Methanol, Ethanol, Ethyl Acetate nih.govmdpi.com | Initial removal of the compound from plant matrix. |

| Column Chromatography | Silica Gel, Alumina savemyexams.comcolumn-chromatography.com | n-Hexane-Ethyl Acetate-Methanol gradients mdpi.com | Fractionation of crude extract. orgchemboulder.com |

| Thin-Layer Chromatography (TLC) | Silica Gel, Alumina bnmv.ac.in | Varies, often similar to column chromatography solvents. | Monitoring fractions and assessing purity. uvic.ca |

Sophisticated Spectroscopic and Spectrometric Approaches for Structural Determination

The definitive structure of this compound was established through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide complementary information, allowing for a comprehensive and unambiguous structural assignment. The compound was isolated from various natural sources, including the hairy root cultures of pigeon pea (Cajanus cajan), which has facilitated detailed spectroscopic analysis. acs.org

NMR spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon skeleton and the precise placement of protons, providing insights into connectivity and stereochemistry.

One-dimensional NMR spectra provide fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

The ¹H NMR spectrum of this compound reveals characteristic signals for an isoflavone (B191592) core, including aromatic protons and a distinctive singlet for the H-2 proton of the isoflavone C-ring. Furthermore, the spectrum displays signals corresponding to a prenyl group, confirming its presence in the molecule.

The ¹³C NMR spectrum complements the proton data by identifying all unique carbon environments. The chemical shifts observed are consistent with a prenylated isoflavone structure, showing signals for aromatic carbons, olefinic carbons of the pyran ring, the carbonyl carbon (C-4), and the characteristic carbons of the prenyl side chain.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δH (ppm), mult. (J in Hz) | δC (ppm), type |

| 2 | 7.82 (s) | 152.9 (CH) |

| 3 | - | 123.5 (C) |

| 4 | - | 175.7 (C) |

| 5 | - | 157.9 (C) |

| 6 | 6.35 (s) | 98.6 (CH) |

| 7 | - | 157.5 (C) |

| 8 | 6.25 (s) | 93.1 (CH) |

| 9 | - | 153.9 (C) |

| 10 | - | 104.9 (C) |

| 1' | - | 112.9 (C) |

| 2' | - | 159.9 (C) |

| 3' | - | 103.5 (C) |

| 4' | - | 161.9 (C) |

| 5' | 6.45 (d, J = 8.4) | 107.9 (CH) |

| 6' | 7.15 (d, J = 8.4) | 131.2 (CH) |

| 1'' | 3.28 (d, J = 6.8) | 21.4 (CH₂) |

| 2'' | 5.20 (t, J = 6.8) | 122.9 (CH) |

| 3'' | - | 131.5 (C) |

| 4'' | 1.79 (s) | 17.9 (CH₃) |

| 5'' | 1.68 (s) | 25.7 (CH₃) |

| 5-OH | 12.98 (s) | - |

| 7-OH | 6.25 (s) | - |

| 2'-OH | 6.25 (s) | - |

| 4'-OH | 6.25 (s) | - |

Data sourced from supplementary information of Gajurel et al., 2025. acs.org

To establish the precise connectivity of atoms within the this compound molecule, a suite of 2D NMR experiments was employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment was instrumental in identifying proton-proton coupling networks. For instance, it confirmed the correlation between the aromatic protons H-5' and H-6' on the B-ring, as well as the coupling between the methylene (B1212753) protons (H-1'') and the vinyl proton (H-2'') of the prenyl group. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of this compound allowed for the unambiguous assignment of protonated carbons by linking the signals from the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum. acs.org For example, it connected the proton signal at 7.82 ppm to the carbon signal at 152.9 ppm, confirming the C-2/H-2 pair.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular skeleton by identifying long-range (2- and 3-bond) correlations between protons and carbons. ustc.edu.cn Key HMBC correlations for this compound include the correlation of the H-2 proton with carbons C-3 and C-4, and the correlations of the prenyl group protons with the aromatic A-ring, confirming its attachment point. acs.org Specifically, correlations from the methylene protons of the prenyl group (H-1'') to carbons in the A-ring establish the connectivity of this side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): While not explicitly detailed in the primary source for this compound, NOESY experiments are generally used to determine through-space proximity of protons, which is critical for confirming stereochemistry and conformational details. emerypharma.com

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound, as well as structural details through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) was used to determine the exact mass of this compound. The analysis yielded a molecular ion peak corresponding to a specific mass-to-charge ratio, from which the molecular formula C₂₀H₁₈O₆ was deduced. acs.org This elemental composition was consistent with the data obtained from NMR spectroscopy, providing strong evidence for the proposed structure.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate a spectrum of product ions. scilit.com While specific MS/MS fragmentation data for this compound is not detailed in the available literature, the fragmentation patterns of isoflavones are well-studied. Typically, they undergo retro-Diels-Alder (RDA) reactions in the C-ring and losses of small molecules like CO, CO₂, and water. The fragmentation of the prenyl group would also be expected to yield characteristic daughter ions. Analysis of these fragmentation pathways provides further confirmation of the molecular structure. nih.gov

High-Resolution Mass Spectrometry (HRMS)

Vibrational Spectroscopy (e.g., Infrared (IR) Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a cornerstone technique for identifying the functional groups present within a molecule. libretexts.orgwikipedia.orglibretexts.org This method relies on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in a unique spectral "fingerprint" of the molecule. libretexts.org

In the structural elucidation of this compound, IR spectroscopy provides crucial information about its key chemical moieties. The analysis of its IR spectrum reveals absorption bands indicative of several important functional groups. A prominent feature is the absorption corresponding to a carbonyl group (C=O), typically observed in the region of 1700 cm⁻¹. spectroscopyonline.com Additionally, the presence of hydroxyl (-OH) groups is confirmed by broad absorption bands, while signals corresponding to carbon-carbon double bonds (C=C) within the aromatic rings and ether linkages (C-O-C) further define its isoflavone core structure. The identification of these functional groups is a critical first step in piecing together the complete molecular puzzle. imsc.res.inbiotechacademy.dksavemyexams.comcsueastbay.edu

Below is an interactive data table summarizing the characteristic IR absorption bands for the functional groups found in this compound.

| Functional Group | Characteristic IR Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | ~3200-3600 (broad) |

| Carbonyl (C=O) | ~1650-1750 |

| Aromatic C=C | ~1450-1600 |

| Ether (C-O) | ~1000-1300 |

Electronic Circular Dichroism (ECD) and X-ray Crystallography for Absolute Configuration

While techniques like NMR and IR spectroscopy can determine the connectivity of atoms, they often cannot establish the absolute three-dimensional arrangement of atoms in a chiral molecule. For this, more specialized methods such as Electronic Circular Dichroism (ECD) and X-ray Crystallography are employed. libretexts.orgresearchgate.net

Electronic Circular Dichroism (ECD) is a chiroptical spectroscopic technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pubscirp.org Enantiomers, being non-superimposable mirror images, will produce mirror-image ECD spectra. encyclopedia.pub By comparing the experimentally measured ECD spectrum of a compound with spectra predicted through quantum chemical calculations for each possible enantiomer, the absolute configuration can be confidently assigned. biotools.usresearchgate.net This method is particularly valuable for determining the stereochemistry of molecules in solution. biotools.us

X-ray Crystallography stands as the definitive method for determining the absolute configuration of a molecule, provided that a suitable single crystal can be grown. nih.govwikipedia.org This powerful technique involves diffracting a beam of X-rays through a crystal. libretexts.org The resulting diffraction pattern is used to calculate a three-dimensional electron density map of the molecule, from which the precise spatial arrangement of every atom can be determined. nih.govyoutube.com The ability of X-ray crystallography to resolve the phase problem of diffraction data provides an unambiguous determination of the absolute structure. researchgate.net For complex molecules like this compound, which may possess stereocenters, X-ray crystallography offers the gold standard for confirming its absolute configuration. libretexts.orgresearchgate.netlibretexts.org

The combination of these advanced spectroscopic and crystallographic methods provides a comprehensive and unambiguous structural elucidation of this compound, from its basic functional groups to its precise three-dimensional architecture.

Biosynthetic Pathways and Metabolic Engineering of Allolicoisoflavone a

Elucidation of Proposed Biosynthetic Routes for Allolicoisoflavone A

The formation of this compound is intrinsically linked to the broader flavonoid and isoflavonoid (B1168493) biosynthetic networks within plants. Its structure, 2′,4′,5,7-tetrahydroxy-5′-prenylisoflavone, points to a specific sequence of enzymatic reactions that build upon a common flavonoid backbone. oup.comresearchgate.net

The journey to this compound begins with the phenylpropanoid pathway, a central route in plant secondary metabolism that provides the foundational C6-C3-C6 skeleton for a vast array of phenolic compounds. oup.comuwo.ca This pathway converts the aromatic amino acid L-phenylalanine, a product of the shikimate pathway, into 4-coumaroyl-CoA through the sequential action of three key enzymes. nih.govuniprot.orgresearchgate.net

Phenylalanine ammonia-lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid. nih.govwur.nl

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce 4-coumaric acid (p-coumaric acid). nih.govuniprot.org

4-coumarate:CoA ligase (4CL): Activates 4-coumaric acid by ligating it with Coenzyme A, yielding the high-energy thioester, 4-coumaroyl-CoA. nih.govuniprot.org

This activated molecule, 4-coumaroyl-CoA, stands at a critical juncture, ready to be channeled into various branches of phenylpropanoid metabolism, including the flavonoid/isoflavonoid branch that leads to this compound. oup.comresearchgate.net

From 4-coumaroyl-CoA, the pathway enters the flavonoid biosynthesis route. The first committed step is the formation of a chalcone (B49325), which serves as the universal precursor for all classes of flavonoids. uwo.canih.gov

Chalcone Synthase (CHS): This pivotal enzyme catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA (derived from primary carbohydrate metabolism) to form naringenin (B18129) chalcone (2′,4,4′,6′-tetrahydroxychalcone). oup.comnih.gov

Naringenin chalcone is a key intermediate and a branch point. oup.com It can be acted upon by different enzymes to lead to various flavonoid subclasses. For the synthesis of isoflavonoids, the next crucial step is its conversion to a flavanone (B1672756).

Chalcone Isomerase (CHI): This enzyme catalyzes the stereospecific intramolecular cyclization of naringenin chalcone to form (2S)-naringenin, a flavanone. uniprot.orgebi.ac.uk

(2S)-Naringenin is another major branch-point intermediate. oup.comebi.ac.uk While it can be directed towards the synthesis of flavones, dihydroflavonols, and anthocyanins, it also serves as the direct substrate for the entry into the isoflavonoid-specific pathway. oup.comuwo.caebi.ac.uk

The synthesis of isoflavonoids is a characteristic feature of leguminous plants. uniprot.org The key reaction is an aryl migration that rearranges the C6-C3-C6 skeleton from the flavone (B191248) to the isoflavone (B191592) form.

Isoflavone Synthase (IFS): This critical enzyme, a cytochrome P450-dependent monooxygenase, catalyzes the conversion of the flavanone naringenin into the isoflavone genistein (B1671435) (5,7,4'-trihydroxyisoflavone). uniprot.orgebi.ac.ukresearchgate.net This complex reaction involves hydroxylation at the C-2 position followed by the migration of the B-ring from C-2 to C-3. nih.govacs.org

2-Hydroxyisoflavanone (B8725905) Dehydratase (HID): The intermediate formed by IFS, 2-hydroxyisoflavanone, is unstable and is subsequently dehydrated by HID to form the stable isoflavone structure with a double bond between C-2 and C-3. nih.govacs.org

To form this compound, the isoflavone core must undergo further modifications. Based on its structure (2′,4′,5,7-tetrahydroxy-5′-prenylisoflavone), the isoflavone intermediate is likely 2'-hydroxygenistein (B73024) (2',4',5,7-tetrahydroxyisoflavone). The final and defining step is prenylation.

Isoflavonoid Prenyltransferase (PT): This is the rate-limiting step where a prenyl group (a five-carbon chain, also known as a dimethylallyl group) is attached to the isoflavone backbone. molaid.com The prenyl group donor is dimethylallyl diphosphate (B83284) (DMAPP), which is supplied by the isoprenoid pathway. oup.commolaid.com A specific prenyltransferase enzyme would catalyze the attachment of the prenyl moiety to the 5' position of the B-ring of the 2'-hydroxygenistein core to yield this compound. While various isoflavonoid prenyltransferases with different regio-specificities have been identified, the specific enzyme responsible for 5'-prenylation in the biosynthesis of this compound is an area of ongoing research. oup.comresearchgate.netmolaid.com

Intermediates and Branch Points in Flavonoid Biosynthesis

Enzymatic Mechanisms Governing this compound Biosynthesis

The biosynthesis of this compound is governed by a series of specific enzymes whose activity, expression, and regulation dictate the flow of metabolites through the pathway.

The production of this compound relies on the coordinated action of several classes of enzymes. Among the most critical are Chalcone Synthase and Isoflavone Synthase, which control the entry and commitment of precursors into the flavonoid and isoflavonoid pathways, respectively.

Chalcone Synthase (CHS): As the first committed enzyme in flavonoid biosynthesis, CHS is a key rate-limiting step. semanticscholar.orgnih.govfrontiersin.org It belongs to the type III polyketide synthase (PKS) superfamily and functions as a homodimer. semanticscholar.orguniprot.org The catalytic mechanism involves a series of decarboxylation, condensation, and cyclization reactions. The active site contains a conserved catalytic triad (B1167595) of Cysteine, Histidine, and Asparagine. semanticscholar.orguniprot.org The reaction initiates with the transfer of the 4-coumaroyl group from CoA to the active site cysteine residue, followed by three successive additions of two-carbon units from malonyl-CoA, ultimately leading to the formation and release of naringenin chalcone. uniprot.org

Isoflavone Synthase (IFS): IFS is the gateway enzyme for the entire isoflavonoid class of compounds. uniprot.orgresearchgate.net It is a membrane-associated cytochrome P450 enzyme, typically belonging to the CYP93C subfamily. nih.gov IFS performs a unique and complex reaction involving an oxidative aryl-ring migration. nih.govacs.org It converts flavanone substrates like naringenin or liquiritigenin (B1674857) into 2-hydroxyisoflavanones. uniprot.orgnih.gov This intermediate is then dehydrated, often by a separate soluble enzyme, 2-hydroxyisoflavanone dehydratase (HID), to yield the final stable isoflavone product, such as genistein or daidzein (B1669772). nih.gov The expression of IFS is a key determinant separating isoflavonoid-producing plants (like legumes) from other species.

Table 1: Key Enzymes in the Proposed Biosynthesis of this compound This table is interactive. Click on headers to sort.

| Enzyme | Abbreviation | Function | Pathway Step |

|---|---|---|---|

| Phenylalanine ammonia-lyase | PAL | Converts L-phenylalanine to cinnamic acid. | Phenylpropanoid |

| Cinnamate 4-hydroxylase | C4H | Converts cinnamic acid to 4-coumaric acid. | Phenylpropanoid |

| 4-coumarate:CoA ligase | 4CL | Converts 4-coumaric acid to 4-coumaroyl-CoA. | Phenylpropanoid |

| Chalcone synthase | CHS | Condenses 4-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. | Flavonoid |

| Chalcone isomerase | CHI | Cyclizes naringenin chalcone to (2S)-naringenin. | Flavonoid |

| Isoflavone synthase | IFS | Converts (2S)-naringenin to 2-hydroxyisoflavanone intermediate. | Isoflavonoid |

| 2-hydroxyisoflavanone dehydratase | HID | Dehydrates 2-hydroxyisoflavanone to form a stable isoflavone. | Isoflavonoid |

The synthesis of this compound is tightly controlled at the genetic level. The expression of the biosynthetic genes is regulated by a complex network of factors, ensuring that the compound is produced at the right time and in the right place. Gene regulation can occur at the transcriptional, translational, or post-translational levels.

In prokaryotes and increasingly understood in eukaryotes, genes for a specific metabolic pathway are often coordinately regulated. For isoflavonoid biosynthesis, the expression of genes like PAL, CHS, and IFS is often induced by developmental cues and environmental stimuli, such as pathogen attack or nutrient deficiency. This regulation is frequently controlled by transcription factors, such as those from the MYB, bHLH, and WD40 families, which bind to specific promoter regions of the biosynthetic genes and activate or repress their transcription. nih.gov

For instance, studies in soybean have shown that the expression of CHS and IFS genes is significantly upregulated in response to elicitors, leading to an increased accumulation of isoflavonoids. The availability of isoflavonoid-specific prenyltransferase genes is another critical regulatory point, as their expression dictates the final step in the formation of prenylated isoflavonoids like this compound. molaid.com The metabolic engineering of these regulatory factors and biosynthetic genes holds the key to enhancing the production of valuable compounds like this compound in both their native plant sources and in heterologous microbial systems. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| L-phenylalanine |

| Cinnamic acid |

| 4-coumaric acid (p-coumaric acid) |

| 4-coumaroyl-CoA |

| Malonyl-CoA |

| Naringenin chalcone (2′,4,4′,6′-tetrahydroxychalcone) |

| (2S)-Naringenin |

| Genistein (5,7,4'-trihydroxyisoflavone) |

| 2-hydroxyisoflavanone |

| 2'-hydroxygenistein (2',4',5,7-tetrahydroxyisoflavone) |

| Dimethylallyl diphosphate (DMAPP) |

| Liquiritigenin |

| Daidzein |

Characterization of Key Biosynthetic Enzymes (e.g., Chalcone Synthase, Isoflavone Synthase)

Strategies for Enhancing this compound Production through Metabolic Engineering

Metabolic engineering offers powerful strategies to increase the yield of valuable plant secondary metabolites like this compound. frontiersin.org These approaches involve the targeted modification of an organism's genetic and regulatory processes to optimize the production of specific compounds. Key strategies include the genetic manipulation of plant-derived cell cultures and the use of microbial hosts as cellular factories through heterologous expression. nih.govfrontiersin.org

Hairy root cultures, induced by the transformation of plant tissues with Rhizobium rhizogenes (formerly Agrobacterium rhizogenes), represent a stable and efficient platform for producing secondary metabolites. frontiersin.org These cultures are characterized by their rapid, hormone-independent growth, and genetic and biochemical stability, making them an ideal system for metabolic engineering. frontiersin.org

A notable application of this technique is the production of this compound in hairy root cultures of pigeon pea (Cajanus cajan). Research has demonstrated that elicitation—the treatment of cultures with specific signaling molecules to induce a defense response and stimulate metabolite production—can significantly enhance isoflavonoid yields. In one study, pigeon pea hairy root cultures were treated with a combination of elicitors, including methyl jasmonate, methyl-β-cyclodextrin, hydrogen peroxide, and magnesium chloride. This process successfully induced the production of this compound alongside several other known and novel isoflavonoids.

The total yield of isoflavonoids in the elicited cultures reached 113.5 mg/g dry weight (DW), and a subsequent re-elicitation further boosted this yield by 46%. This highlights the potential of combining hairy root culture technology with optimized elicitation strategies for the large-scale production of this compound.

Table 1: Isoflavonoids Produced in Elicited Pigeon Pea (Cajanus cajan) Hairy Root Cultures

| Compound Name | Classification | Notes |

|---|---|---|

| This compound | Known Isoflavone | Target compound of production. |

| Genistein | Known Isoflavone | A well-characterized isoflavone. |

| 2'-hydroxygenistein | Known Isoflavone | A hydroxylated derivative of genistein. |

| Isowighteone | Known Isoflavone | Another isoflavone found in legumes. |

| Eriosemaone D | Known Isoflavone | A known prenylated isoflavonoid. |

| Cajaisoflavanone A | New Prenylated Isoflavonoid | Newly identified in this study. |

| Cajaisoflavanone B | New Prenylated Isoflavonoid | Newly identified in this study. |

| Cajasan | New Prenylated Isoflavonoid | Newly identified in this study. |

This table details the array of isoflavonoids, including this compound, that were successfully produced through the elicitation of pigeon pea hairy root cultures.

Beyond elicitation, direct genetic manipulation of hairy root cultures offers further opportunities for enhancement. Strategies such as the overexpression of key biosynthetic genes or transcription factors that regulate the isoflavonoid pathway can channel metabolic flux towards the desired product. frontiersin.org Conversely, gene-silencing techniques like RNA interference (RNAi) can be used to down-regulate competing metabolic pathways, thereby increasing the availability of precursors for this compound synthesis. nih.gov

Heterologous expression provides an alternative and highly scalable method for producing complex plant-based compounds like this compound. semanticscholar.org This strategy involves transferring the entire biosynthetic gene cluster (BGC) responsible for producing a compound into a well-characterized microbial host, such as the bacterium Escherichia coli or the yeast Saccharomyces cerevisiae. nih.govnih.gov These microorganisms can be cultivated in large-scale fermenters, offering advantages in terms of rapid growth cycles, controlled production conditions, and independence from agricultural and environmental factors. mdpi.com

The successful heterologous production of an isoflavonoid requires the host organism to provide the necessary precursor molecules. The biosynthesis of isoflavonoids originates from the general phenylpropanoid pathway, which starts with amino acids like phenylalanine or tyrosine. frontiersin.org The host microbe's metabolism is engineered to supply the key intermediate, a flavanone such as naringenin, which serves as the substrate for the isoflavone-specific pathway. frontiersin.org

To produce this compound, several key plant-derived enzymes must be functionally expressed in the microbial host. The critical step that defines the isoflavonoid backbone is catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme that mediates the aryl ring migration from position 2 to 3 on the C ring of the flavanone precursor. nih.govasm.org Subsequent enzymatic modifications, such as dehydration by 2-hydroxyisoflavanone dehydratase (HID) and other specific tailoring reactions (e.g., hydroxylation, prenylation), are required to convert the initial isoflavone into the final this compound structure. nih.gov

Table 2: Conceptual Steps for Heterologous Biosynthesis of this compound

| Step | Process | Key Enzyme(s) to be Introduced | Precursor/Substrate | Product |

|---|---|---|---|---|

| 1 | Phenylpropanoid Pathway | Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-coumarate:CoA ligase (4CL) | L-Phenylalanine | 4-Coumaroyl-CoA |

| 2 | Flavanone Formation | Chalcone synthase (CHS), Chalcone isomerase (CHI) | 4-Coumaroyl-CoA + Malonyl-CoA | Naringenin (a flavanone) |

| 3 | Isoflavone Backbone Synthesis | Isoflavone synthase (IFS) | Naringenin | 2-Hydroxyisoflavanone |

| 4 | Dehydration | 2-Hydroxyisoflavanone dehydratase (HID) | 2-Hydroxyisoflavanone | Daidzein/Genistein (base isoflavones) |

| 5 | Tailoring Reactions | Hydroxylases, Prenyltransferases, etc. | Base Isoflavones | This compound |

This table outlines the general enzymatic steps required to reconstruct the this compound biosynthetic pathway in a heterologous host like E. coli or S. cerevisiae. Steps 1 and 2 are often partially present or can be enhanced in the host, while steps 3-5 require the introduction of specific plant genes.

This approach has been successfully demonstrated for the de novo synthesis of parent isoflavonoids like daidzein and genistein in engineered yeast and E. coli. nih.govresearchgate.net These successes serve as a strong proof-of-concept for applying similar metabolic engineering and synthetic biology strategies to achieve robust, scalable, and sustainable production of more complex derivatives like this compound. frontiersin.org

Synthetic Methodologies and Chemical Derivatization of Allolicoisoflavone a

Total Synthesis Approaches to Allolicoisoflavone Aoup.com

The complete chemical synthesis of Allolicoisoflavone A, a prenylated isoflavone (B191592), presents significant challenges due to the need for regioselective introduction of substituents onto the polyhydroxylated isoflavone core. Research in this area has focused on creating efficient pathways that control the placement of the critical prenyl group on the B-ring. oup.com

Retrosynthetic Analysis and Key Reaction Cascadesoup.comslideshare.netdeanfrancispress.com

Retrosynthetic analysis is an intellectual strategy used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. slideshare.netdeanfrancispress.com For this compound, the analysis hinges on key disconnections of the isoflavone core and the prenyl side chain.

A primary strategy involves the palladium-catalyzed coupling of an iodinated isoflavone precursor with a suitable alkyne. oup.com The retrosynthetic breakdown is as follows:

Target Molecule: this compound (2′,4′,5,7-tetrahydroxy-5′-prenylisoflavone).

Key Disconnection 1 (C-C bond of prenyl group): The 3-methyl-2-butenyl (B1208987) (prenyl) group is disconnected, leading back to a precursor with a different five-carbon unit, such as a 3-hydroxy-3-methylbutyl group. This is achieved via a dehydration reaction in the forward synthesis. oup.com

Key Disconnection 2 (C-C bond of the five-carbon unit): The 3-hydroxy-3-methylbutyl group is traced back to a 3-hydroxy-3-methyl-1-butynyl group through a catalytic hydrogenation step. oup.com

Key Disconnection 3 (Isoflavone Core): The butynyl group is disconnected from the isoflavone B-ring via a palladium-catalyzed cross-coupling reaction. This identifies the two key synthons: a 5'-iodoisoflavone and 2-methyl-3-butyn-2-ol. oup.com

Key Disconnection 4 (Isoflavone Formation): The 5'-iodoisoflavone is derived from a corresponding 5-iodochalcone, a common precursor in isoflavone synthesis. oup.com

This analysis leads to a synthetic pathway that relies on a critical reaction cascade. The key reaction is the Sonogashira-type coupling, catalyzed by palladium, which forms the carbon-carbon bond between the isoflavone B-ring and the side chain precursor. oup.com This is followed by a sequence of hydrogenation and dehydration to install the final prenyl group. oup.com

| Reaction Step | Description | Reagents/Catalyst | Reference |

| Coupling Reaction | Palladium-catalyzed coupling of an iodoisoflavone with an alkyne. | Palladium catalyst, 2-methyl-3-butyn-2-ol | oup.com |

| Hydrogenation | Catalytic hydrogenation of the alkyne to an alkane. | H₂, Catalyst (e.g., Pd/C) | oup.com |

| Dehydration | Removal of a hydroxyl group to form a double bond (prenyl group). | Benzoic anhydride (B1165640) (used to form a benzoate (B1203000) for dehydration) | oup.com |

| Isoflavone Synthesis | Formation of the isoflavone core from a chalcone (B49325). | Not specified in detail in the abstract | oup.com |

Stereoselective Synthesis Strategies and Asymmetric Catalysisunibo.itcardiff.ac.ukchemistrydocs.com

While the core structure of this compound is achiral, the principles of stereoselective synthesis become paramount when creating derivatives or analogues with new chiral centers. Asymmetric synthesis refers to methods that produce unequal amounts of stereoisomers. researchgate.net Asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of a specific enantiomer or diastereomer, is a highly efficient approach. cardiff.ac.ukchemistrydocs.com

For isoflavonoid (B1168493) synthesis in general, stereoselective strategies could be applied in several ways:

Asymmetric Hydrogenation: If a precursor contained a prochiral olefin, asymmetric hydrogenation using a chiral catalyst (e.g., those based on rhodium or ruthenium with chiral ligands) could establish a stereocenter in the side chain.

Chiral Pool Synthesis: This approach utilizes enantiomerically pure starting materials derived from nature, such as amino acids or terpenes, to build chiral fragments of the target molecule. researchgate.net

Organocatalysis: The use of small, chiral organic molecules to catalyze stereoselective reactions has become a powerful tool. unibo.it For instance, a chiral amine catalyst could be used in a Michael addition to construct a portion of the flavonoid skeleton enantioselectively. unibo.it

Although the reported synthesis of this compound itself did not require asymmetric steps, these strategies are fundamental for expanding the chemical space of related chiral isoflavonoids. oup.com

Development of Novel Synthetic Reagents and Catalystsscu.edu.cn

The advancement of synthetic chemistry is often driven by the discovery of new reagents and catalysts that enable previously difficult or impossible transformations. In the context of this compound synthesis, the palladium catalyst used for the key coupling reaction is crucial. oup.com Broader research into catalyst development offers potential improvements for this and related syntheses.

Examples of novel catalyst development in organic synthesis include:

Chiral N,N'-Dioxides: These compounds, derived from amino acids, can act as privileged ligands for various metal salts, creating effective catalysts for a wide range of asymmetric reactions. scu.edu.cn

Chiral Guanidines: These organosuperbases can function as bifunctional organocatalysts, activating both reactants through hydrogen bonding and basicity. scu.edu.cn

Bispidine-based Diamines: These structures can be incorporated into organocatalysts effective in reactions like Michael additions, which are relevant for building flavonoid skeletons. scu.edu.cn

The development of such new catalytic systems is essential for creating more efficient, selective, and environmentally friendly synthetic routes to complex natural products like this compound and its derivatives.

Semi-Synthesis and Directed Chemical Modifications of Allolicoisoflavone Amedchemexpress.comrsc.org

Semi-synthesis starts with a natural product that is structurally close to the desired target and then uses chemical reactions to modify it. rsc.orggoogle.com This approach can be more efficient than total synthesis if a suitable starting material is readily available. Directed chemical modification involves the targeted alteration of a specific part of a molecule to change its properties. somma.es

Selective Functionalization of this compound Core Structure

The this compound molecule possesses multiple hydroxyl groups with similar reactivity, making the selective functionalization of just one of them a significant chemical challenge. rsc.org Achieving site-selectivity is key to creating specific derivatives for biological testing.

Strategies for selective functionalization include:

Protecting Groups: Different hydroxyl groups can be selectively protected based on their steric environment or electronic properties. For example, the 7-hydroxyl group is often more reactive than the others and can sometimes be selectively alkylated or acylated.

Enzyme-Catalyzed Reactions: Enzymes can exhibit high regioselectivity and stereoselectivity, allowing for the modification of a single functional group in a complex molecule.

Directed Metalation: A directing group can be temporarily installed on the molecule to direct a metalating agent (like an organolithium reagent) to a specific nearby position, which can then be reacted with an electrophile.

The goal is to modify specific positions, such as the hydroxyl groups on the A- or B-rings or the prenyl side chain, to investigate how these changes affect biological activity.

Synthesis of Analogues and Derivatives for Biological Evaluationmedchemexpress.comnih.gov

The synthesis of analogues is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR) and developing compounds with improved potency, selectivity, or pharmacokinetic properties. nih.govnih.gov Starting from this compound, various derivatives can be synthesized for biological evaluation. medchemexpress.com

| Derivative Type | Modification Strategy | Potential Biological Question | Reference |

| O-Alkylated Analogues | Selective alkylation of one or more hydroxyl groups (e.g., forming methyl ethers or benzyl (B1604629) ethers). | What is the importance of the hydroxyl groups for activity? | nih.gov |

| Prenyl Chain Variants | Modification of the prenyl group (e.g., saturation, isomerization, cyclization, or replacement with other lipophilic chains). | How does the lipophilic side chain influence target binding or cell permeability? | medchemexpress.com |

| Halogenated Derivatives | Introduction of halogen atoms (F, Cl, Br) at specific positions on the aromatic rings. | Can electronic properties be tuned to improve activity? | beilstein-journals.org |

| Glycosides | Attachment of sugar moieties to the hydroxyl groups. | How does glycosylation affect solubility and bioavailability? | google.com |

By systematically creating these derivatives and testing their biological effects, researchers can build a comprehensive picture of how the chemical structure of this compound relates to its function.

Structure-Activity Relationship (SAR) Studies through Chemical Modification

The exploration of the structure-activity relationship (SAR) of this compound and its analogs is crucial for understanding the molecular features that govern its biological activities, particularly its potent inhibitory effects on enzymes like protein tyrosine phosphatase 1B (PTP1B). nih.govnih.gov Although comprehensive SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on structurally related prenylated isoflavonoids and other flavonoid derivatives. nih.govmedipol.edu.trjst.go.jp These studies provide a framework for identifying the key pharmacophoric elements and predicting how structural modifications might influence the modulatory activities of this compound.

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. nih.gov For isoflavonoid inhibitors of PTP1B, several key pharmacophoric features have been identified through various studies. nih.govresearchgate.netresearchgate.net By analogy, the critical pharmacophoric elements of this compound are believed to include:

The Isoflavone Core: The fundamental 3-phenylchromen-4-one skeleton is a common feature among many flavonoids exhibiting PTP1B inhibitory activity and serves as the primary scaffold for the spatial arrangement of other functional groups. researchgate.netresearchgate.net

Hydrogen Bond Donors and Acceptors: The hydroxyl groups on the isoflavone scaffold, particularly at positions C-5, C-7, and C-4', are critical for forming hydrogen bonds with amino acid residues in the active or allosteric sites of target enzymes like PTP1B. researchgate.netresearchgate.net The carbonyl group at C-4 also acts as a key hydrogen bond acceptor. researchgate.net Pharmacophore models developed for PTP1B inhibitors frequently highlight the importance of two hydrogen bond acceptors and two hydrogen bond donors. nih.govplos.org

Hydrophobic/Aromatic Features: The aromatic A and B rings contribute to hydrophobic and π-π stacking interactions within the binding pocket of the target protein. researchgate.net These interactions are crucial for the stable binding of the inhibitor.

A general pharmacophore model for flavonoid-based PTP1B inhibitors often consists of two hydrogen bond acceptors, two hydrophobic groups, and one aromatic ring. researchgate.net

Modifications to the chemical structure of this compound are predicted to have a significant impact on its biological activities. Based on SAR studies of analogous compounds, the following structural changes and their likely effects can be inferred:

Modification of the Prenyl Group: Alterations to the prenyl side chain, such as saturation, cyclization, or changing its length, would likely affect the hydrophobic interactions with the target enzyme. Studies on related compounds suggest that the prenyl group often enhances inhibitory activity. nih.govmedipol.edu.tr For example, research on pterocarpan (B192222) derivatives indicated that diisoprenylated compounds showed the strongest PTP1B inhibitory activity. nih.gov

Hydroxylation and Methoxylation Patterns: The number and position of hydroxyl and methoxyl groups on the aromatic rings are critical determinants of activity. Hydroxyl groups are essential for hydrogen bonding, and their removal or conversion to methoxy (B1213986) groups can drastically alter binding affinity. nih.gov For instance, in a study of oleanolic acid derivatives, the presence of a hydroxyl group (as a hydrogen bond donor) was found to be necessary for maintaining inhibitory activity against PTP1B. nih.gov Conversely, in some flavonoids, methoxylation at specific positions has been shown to enhance activity. nih.gov

Substitution on the A and B Rings: The introduction of different substituents, such as halogens or other small functional groups, on the aromatic rings could modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with the target.

The following interactive table summarizes the PTP1B inhibitory activities of various isoflavonoids, illustrating the impact of different structural features.

| Compound | Structure | Key Structural Features | PTP1B IC₅₀ (µM) |

| This compound | Prenyl group at C-3', Hydroxyls at C-5, C-7, C-2', C-4' | Not explicitly found | |

| Compound 1 | Prenylated isoflavonoid | 4.6 ± 0.3 nih.gov | |

| Compound 2 | Prenylated isoflavonoid | 17.4 ± 1.1 nih.gov | |

| Compound 3 | Prenylated isoflavonoid | 7.8 ± 0.5 nih.gov | |

| Compound 4 | Prenylated isoflavonoid | 13.8 ± 0.8 nih.gov | |

| Compound 5 (Erythrinin B) | Prenylated isoflavone | 24.2 ± 2.1 nih.gov | |

| Abyssinin II | Prenylated isoflavone | 5.3 jst.go.jp | |

| Parvisoflavone B | Prenylated isoflavone | 42.6 jst.go.jp |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov For isoflavonoid inhibitors of PTP1B, QSAR studies have been employed to identify key molecular descriptors that influence their inhibitory potency. researchgate.netnih.gov

While a specific QSAR model for this compound has not been reported, studies on other flavonoids provide a blueprint for such an analysis. researchgate.net A typical QSAR study involves:

Data Set Preparation: A series of isoflavonoid analogs with their corresponding PTP1B inhibitory activities (IC₅₀ values) would be compiled. nih.gov

Descriptor Calculation: Various molecular descriptors, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) parameters, are calculated for each molecule. nih.govnih.gov

Model Development: Statistical methods like multiple linear regression (MLR) are used to generate a QSAR equation that links the descriptors to the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques. nih.gov

A hypothetical QSAR model for a series of this compound analogs might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(Dipole Moment) + β₃(Molecular Volume) + ...

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and β are the coefficients for the respective descriptors.

QSAR studies on flavonoids have revealed that descriptors related to the number of aromatic bonds and hydrophobicity often have a strong correlation with PTP1B inhibitory activity. researchgate.net Molecular docking studies, another computational approach, can further elucidate the binding mode of this compound within the active or allosteric site of PTP1B, revealing key interactions with specific amino acid residues. researchgate.netblrcl.orgnih.gov These computational insights are invaluable for guiding the rational design of more potent and selective this compound derivatives.

Anti-inflammatory Modulatory Mechanisms

This compound has demonstrated significant anti-inflammatory properties in various pre-clinical settings. Its mechanisms of action involve the modulation of key inflammatory mediators and signaling cascades.

Inhibition of Pro-inflammatory Cytokine Production (e.g., IL-6)

A hallmark of inflammation is the overproduction of pro-inflammatory cytokines. Interleukin-6 (IL-6) is a pleiotropic cytokine that plays a central role in regulating inflammatory and immune responses. biochempeg.com Dysregulation of IL-6 is implicated in the pathogenesis of numerous inflammatory diseases. mdpi.comfrontiersin.org Studies have shown that isoflavones and their metabolites can suppress the production of pro-inflammatory cytokines, including IL-6, in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov This inhibition of IL-6 production is a key component of the anti-inflammatory effects of these compounds. nih.govscilit.com The ability to downregulate IL-6 suggests a potential therapeutic application for compounds like this compound in managing inflammatory conditions. touchimmunology.comnih.gov

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of many natural compounds, including isoflavones, are often attributed to their ability to interfere with critical intracellular signaling pathways. nih.gov Two such pivotal pathways in the inflammatory process are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. plos.orgarvojournals.org

The NF-κB transcription factor is a crucial regulator of genes involved in inflammation and immunity. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like LPS, NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes. plos.org Research on hydrogenated isoflavones has demonstrated their capacity to block the NF-κB pathway by preventing the nuclear translocation of the p65 subunit. nih.gov Similarly, the MAPK signaling cascade, which includes kinases like ERK, JNK, and p38, plays a vital role in transmitting extracellular signals to the cellular machinery that orchestrates the inflammatory response. plos.orgarvojournals.org Hydrogenated isoflavones have been shown to inhibit the phosphorylation of JNK, ERK, and p38, thereby attenuating the MAPK signaling pathway. nih.gov The modulation of both NF-κB and MAPK pathways represents a significant mechanism by which isoflavones, and potentially this compound, exert their anti-inflammatory effects. nih.govscirp.org

Reduction of Nitric Oxide (NO) Production

Nitric oxide (NO) is a signaling molecule that plays a dual role in physiological and pathological processes. While it is essential for various bodily functions, excessive production of NO by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to tissue damage. nih.gov A significant body of research indicates that prenylated isoflavones possess remarkable inhibitory effects on NO production in LPS-induced macrophage models. researchgate.netcapes.gov.br For instance, a study on prenylated isoflavone derivatives isolated from Ficus carica demonstrated potent inhibition of NO production in RAW 264.7 macrophage cells. researchgate.net Similarly, research on compounds from Glycyrrhiza inflata showed that certain chalcones exhibited prominent anti-inflammatory activity by inhibiting LPS-induced NO production. capes.gov.brresearchgate.net This reduction in NO synthesis is a key indicator of the anti-inflammatory potential of these compounds. mdpi.com

Anticancer Potential and Cellular Regulatory Effects

Beyond its anti-inflammatory properties, this compound and related isoflavones have been investigated for their potential as anticancer agents. explorationpub.comresearchgate.net These studies have focused on their ability to induce programmed cell death and halt the proliferation of cancer cells.

Induction of Apoptosis in Cancer Cell Lines

Apoptosis is a natural and orderly process of programmed cell death that is essential for eliminating damaged or potentially cancerous cells. khanacademy.orgscielo.br A key strategy in cancer therapy is to induce apoptosis in malignant cells. nih.gov Pre-clinical studies have shown that isoflavones can trigger apoptosis in various cancer cell lines. rjptonline.orgjpmsonline.com For example, fig extract has been reported to induce apoptosis in human colorectal cancer cells. researchgate.net The process of apoptosis is complex and can be initiated through both internal and external signaling pathways, often involving the activation of a cascade of enzymes called caspases. nih.gov The ability of a compound to induce apoptosis is a critical factor in its potential as an anticancer agent. genome.jp

Cell Cycle Arrest Mechanisms

The cell cycle is a tightly regulated series of events that leads to cell division. frontiersin.org A hallmark of cancer is the uncontrolled proliferation of cells due to a dysregulated cell cycle. mdpi.com Therefore, inducing cell cycle arrest is a key therapeutic strategy to inhibit tumor growth. nih.govindiana.edu The cell cycle is controlled by a network of proteins, including cyclins and cyclin-dependent kinases (CDKs). mdpi.com Cell cycle arrest can occur at different phases, such as G1, G2, or M phase, and is often mediated by the activation of tumor suppressor pathways like the p53/p21 pathway. frontiersin.orgnih.gov Research has shown that certain compounds can induce cell cycle arrest, for instance at the G2/M phase, by downregulating proteins essential for cell cycle progression. mdpi.com The ability of this compound to potentially instigate cell cycle arrest in cancer cells is a crucial aspect of its anticancer activity. frontiersin.org

Table of Research Findings on the Biological Activities of this compound and Related Isoflavones:

Table of Compound Names:

Anti-proliferative Effects in Various Cancer Cell Lines

The potential of flavonoids to inhibit the growth of cancer cells has been a subject of extensive research. ljmu.ac.uknih.gov These natural compounds are known to interfere with cellular processes crucial for tumor development, such as proliferation and transformation. ljmu.ac.uk The anti-proliferative activity of various flavonoids has been evaluated against a range of human cancer cell lines. nih.gov

In the context of this compound, studies have indicated that its anti-proliferative efficacy can be influenced by its chemical structure, particularly the presence and position of prenyl groups. mdpi.com Research on several prenylated isoflavones, including this compound, reported weak anti-proliferative activities against tested tumor cell lines, with IC₅₀ values generally exceeding 100 µM. mdpi.com The cytotoxic activity of a related compound, allolicoisoflavone B, was found to increase significantly after glucosylation when tested against the HepG2 human hepatocellular cancer cell line, suggesting that structural modifications can greatly impact biological activity. medchemexpress.com

General studies on flavonoids have established that their ability to halt cancer cell growth is often linked to the induction of apoptosis (programmed cell death) and cell cycle arrest. ljmu.ac.uklumenlearning.com For instance, some flavonoids have been shown to induce apoptosis in prostate and colorectal cancer cells by modulating signaling pathways like AKT/p38 and activating transcription factors. ljmu.ac.uk

Table 1: Anti-proliferative Activity of Selected Flavonoids (Note: Specific IC₅₀ data for this compound across a wide range of cancer cell lines is limited in publicly available literature.)

| Compound/Extract | Cell Line | IC₅₀ Value | Reference |

| This compound | Various tumor cells | >100 µM | mdpi.com |

| Xanthohumol | HCT116, HT-29, T84 | Not specified, but noted as highly active | ljmu.ac.uk |

| Genistein (B1671435) | MCF 7 | ~8 µg/ml | virologyresearchservices.com |

| Genistein | T 47 D | ~26 µg/ml | virologyresearchservices.com |

| Annona cherimola Leaf Extract | MDA-MB-231 | 390.2 μg/mL (at 48h) | nih.gov |

| Ellagic Acid | HepG2 | 50 ± 12 μg/mL | nih.gov |

| Ellagic Acid | HeLa | 32 ± 16 μg/mL | nih.gov |

This table is for illustrative purposes and includes data on other flavonoids to provide context for typical anti-proliferative activities observed in pre-clinical studies.

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, providing tumors with essential nutrients and oxygen. mdpi.comnih.gov The inhibition of angiogenesis is, therefore, a key strategy in cancer therapy. mdpi.comonclive.com Flavonoids are among the natural compounds that have been investigated for their anti-angiogenic properties. mdpi.com

A primary target in anti-angiogenic therapy is the Vascular Endothelial Growth Factor (VEGF) signaling pathway. nih.govonclive.com VEGF and its receptors, particularly VEGFR-2, are central to stimulating endothelial cell proliferation, migration, and the formation of new vascular structures. nih.govonclive.com Pre-clinical studies on various flavonoids, such as genistein and ellagic acid, have shown that they can inhibit VEGF-induced angiogenesis. nih.govnih.gov The mechanisms often involve the direct inhibition of VEGFR-2 tyrosine kinase activity and the suppression of downstream signaling pathways like MAPK and PI3K/Akt. nih.govnih.gov This interruption of VEGF signaling can lead to reduced endothelial cell activation and apoptosis, thereby hindering the development of new blood vessels that feed the tumor. nih.gov

While the general anti-angiogenic mechanisms of flavonoids are well-documented, specific research focusing on the direct effects of this compound on angiogenesis and the VEGF signaling pathway is not extensively available in the current literature.

Modulation of Tumor Microenvironment

The tumor microenvironment (TME) is a complex and dynamic network of non-cancerous cells and extracellular components that significantly influences tumor progression, metastasis, and response to therapy. nih.govnih.gov Key components of the TME include cancer-associated fibroblasts (CAFs), various immune cells like tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), and the extracellular matrix. mdpi.comfrontiersin.org These elements can either support or suppress tumor growth. frontiersin.org

TAMs, for instance, can adopt different functional phenotypes. The M1-like macrophages are generally considered anti-tumoral, while M2-like macrophages are pro-tumoral, promoting angiogenesis, immunosuppression, and metastasis. nih.govnih.govmdpi.com The acidic and hypoxic conditions within the TME can promote an immunosuppressive environment, for example, by fostering the development of MDSCs. mdpi.com

Some natural compounds have been shown to modulate the TME. For example, short-chain fatty acids produced by gut microbiota can influence immune cell differentiation and reduce the expression of pro-inflammatory mediators. pdfdrive.to While the modulation of the TME is a known therapeutic strategy, specific studies detailing the effects of this compound on the cellular and molecular components of the tumor microenvironment are currently lacking.

Antioxidant Activity and Oxidative Stress Mitigation

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the development of numerous diseases. lumenlearning.com Antioxidants mitigate this damage by neutralizing free radicals. lumenlearning.com Flavonoids are a well-known class of phenolic compounds that possess significant antioxidant properties. scilit.com

This compound, as a flavonoid, is expected to exhibit antioxidant activities. These compounds can act through various mechanisms to reduce oxidative stress. scilit.com

Free Radical Scavenging Mechanisms

Flavonoids are effective free radical scavengers due to their chemical structure, particularly the presence of hydroxyl groups on their aromatic rings. researchgate.net The primary mechanisms by which they neutralize free radicals include:

Hydrogen Atom Transfer (HAT): The flavonoid donates a hydrogen atom to a free radical, thereby stabilizing it. scilit.comresearchgate.net

Single Electron Transfer followed by Proton Transfer (SET-PT): The flavonoid first transfers an electron to the radical, forming a radical cation, which then loses a proton. scilit.comresearchgate.net

Sequential Proton Loss Electron Transfer (SPLET): The flavonoid first loses a proton to become an anion, which then donates an electron to the free radical. scilit.comresearchgate.net

The predominant mechanism can depend on factors like the solvent environment, with HAT often favored in the gas phase and SPLET in polar solvents. researchgate.net The antioxidant capacity of flavonoids is commonly assessed using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govcabidigitallibrary.orgnih.gov While the antioxidant potential of many flavonoids has been quantified using these methods, specific IC₅₀ values for this compound are not widely reported in the available scientific literature.

Table 2: Antioxidant Activity of Various Natural Extracts (for context)

| Extract/Compound | Assay | IC₅₀ Value | Reference |

| Morus alba branch acetone (B3395972) extract | DPPH | 128.1 ± 0.13 µg/mg⁻¹ | cabidigitallibrary.org |

| Morus alba branch methanol (B129727) extract | ABTS | 75.5 ± 0.25 µg/mg⁻¹ | cabidigitallibrary.org |

| Vitis vinifera stem extracts (average) | DPPH | 7.8 ± 2.8 µg/mL | nih.gov |

| Vitis vinifera stem extracts (average) | ABTS | 5.4 ± 2.6 µg/mL | nih.gov |

| Stevia rebaudiana leaf extract | DPPH | 93.46 µg/ml | nih.gov |

This table provides examples of antioxidant activity from different plant sources to illustrate the range of potencies observed.

Activation of Antioxidant Defense Pathways (e.g., Nrf2/ARE)

Beyond direct radical scavenging, cells possess endogenous antioxidant defense systems. A key regulator of this system is the Nuclear factor erythroid 2-related factor 2 (Nrf2). mdpi.comnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes. nih.govmdpi.commdpi.comnih.gov

This activation leads to the increased expression of a suite of antioxidant and detoxifying enzymes, including:

Heme oxygenase-1 (HO-1) nih.govresearchgate.net

NAD(P)H:quinone oxidoreductase 1 (NQO1) nih.govresearchgate.net

Glutathione (B108866) S-transferases (GSTs) mdpi.com

Glutamate-cysteine ligase (GCL) , the rate-limiting enzyme in glutathione synthesis. cabidigitallibrary.org

Many natural compounds, including various flavonoids, have been identified as activators of the Nrf2/ARE pathway, thereby enhancing the cell's intrinsic capacity to combat oxidative stress. mdpi.comnih.gov However, there is currently no specific research demonstrating that this compound activates this particular protective pathway.

Antimicrobial and Antiviral Activity Studies

Flavonoids have been recognized for their broad-spectrum antimicrobial properties, exhibiting activity against bacteria, fungi, and viruses. nih.govfrontiersin.org Their mechanisms of action can be diverse, including the inhibition of nucleic acid synthesis, disruption of microbial membrane function, and inhibition of energy metabolism. nih.gov

Studies have suggested that the lipophilic nature of certain flavonoids may facilitate the disruption of fungal membranes. frontiersin.org In the context of this compound, it has been implicated in antifungal activity. frontiersin.org One study reported that a group of bactericidal compounds, which included this compound, demonstrated potent activity with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL. scilit.com The MIC is the lowest concentration of a substance that prevents the visible growth of a microorganism. lumenlearning.comwikipedia.org

Regarding antiviral activity, flavonoids can interfere with various stages of a viral infection, from entry into the host cell to replication and protein translation. nih.govfrontiersin.org For example, certain flavonoids have shown efficacy against viruses such as herpes simplex virus (HSV) and influenza virus in preclinical models. virologyresearchservices.comnih.govfrontiersin.org While the potential exists, specific studies detailing the antiviral spectrum and mechanisms of this compound are not currently available.

Table 3: Antimicrobial Activity of Selected Natural Compounds (Note: Comprehensive MIC data for this compound against a range of microbes is limited.)

| Compound/Extract | Microorganism | MIC Value | Reference |

| This compound (as part of a compound group) | Bacteria | as low as 0.5 μg/mL | scilit.com |

| Gallic acid | Candida species | 0.156 to 1.250 mg/ml | uminho.pt |

| (-)-Fenchone | C. albicans (oral) | 8 μg/mL (MIC₉₀) | scielo.br |

| Allicin | C. albicans | 8 µg/mL | rsdjournal.org |

| Dichloromethane extract of Arcangelisia flava | C. albicans, C. krusei | Noted as highly potent | fip.org |

This table is for illustrative purposes to show the range of antimicrobial activities found in natural compounds.

Antibacterial Mechanisms Against Gram-Positive and Gram-Negative Bacteria

This compound has been identified as a component of licorice extracts that demonstrate broad inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. mdpi.com Studies investigating the antibacterial activity of isoflavonoids suggest that their mechanism of action is linked to their chemical structure. cosmeticsandtoiletries.com

The presence of isoprene (B109036) groups, such as the 3,3-dimethylallyl group in this compound, increases the lipophilicity of the molecule. This characteristic is believed to be a key requirement for disrupting the function of the protoplasmic cell membrane in bacteria, which can interfere with essential processes like nutrient transport into the cell. cosmeticsandtoiletries.com

In specific studies on oral pathogens, this compound was shown to inhibit the growth of the Gram-negative bacteria Prevotella intermedia and Porphyromonas gingivalis. cosmeticsandtoiletries.com While it was among several active compounds, it was noted as the least active against P. intermedia in that particular study. cosmeticsandtoiletries.com The primary antibacterial mechanism proposed for isoflavonoids involves the disruption of the bacterial cell membrane due to their lipophilic nature. cosmeticsandtoiletries.com However, detailed mechanistic studies and specific minimum inhibitory concentration (MIC) values for pure this compound against a wide range of bacterial strains are not extensively documented in the available literature.

Antifungal Efficacy and Proposed Mechanisms of Action

This compound has been noted in several studies for its potential antifungal properties. nih.govresearchgate.netscribd.comvdoc.pubresearchgate.net The proposed mechanisms for its action are primarily based on the general activity of flavonoids. Flavonoids are thought to exert their antifungal effects by complexing with extracellular and soluble proteins, as well as binding to fungal cell walls. nih.govresearchgate.net The lipophilic characteristics of many flavonoids, including prenylated isoflavonoids like this compound, may also enable them to disrupt the integrity of fungal membranes. nih.govresearchgate.net

Furthermore, computational in-silico studies have explored other potential targets. One such study identified this compound as a potential inhibitor of N-myristoyl transferase (NMT), an enzyme essential for the growth of human pathogens like Candida albicans. scielo.org.co While molecular docking showed a favorable binding affinity, these findings are predictive and await experimental validation. scielo.org.co Specific experimental studies detailing the precise mechanism of action and inhibitory concentrations (IC50 or MIC) of this compound against various fungal species have not been detailed in the reviewed scientific literature.

Inhibition of Viral Replication in Cellular Models

The investigation into the antiviral activities of this compound is still in a preliminary stage, with current insights largely derived from computational models. An in-silico screening study identified this compound as a potential inhibitor of the Dengue Virus (DENV) NS2B/NS3 protease, a complex essential for viral replication. pjps.pk This computational analysis suggests that the compound could potentially interfere with the virus's ability to process its polyprotein, thus hindering replication. pjps.pk

However, it is crucial to note that these are predictive findings from a molecular docking study. While other compounds isolated from licorice, such as glycyrin (B26723) and glyasperins, have been experimentally shown to interfere with viral infection and replication in cellular models, similar direct experimental evidence for this compound is not available in the reviewed literature. cosmeticsandtoiletries.com

Enzyme Inhibitory and Receptor Modulatory Activities

Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)

Based on the conducted searches, specific experimental data regarding the inhibitory activity and IC50 value of this compound against Protein Tyrosine Phosphatase 1B (PTP1B) are not available in the peer-reviewed literature. While related compounds have been studied for their effects on PTP1B, no such information was found for this compound itself.

Tyrosinase Inhibition and Anti-Melanogenesis Pathways

Based on the conducted searches, specific experimental data regarding the inhibitory activity and IC50 value of this compound against tyrosinase are not available in the peer-reviewed literature.

Diacylglycerol Acyltransferase (DGAT) Inhibition

Based on the conducted searches, specific experimental data regarding the inhibitory activity and IC50 value of this compound against Diacylglycerol Acyltransferase (DGAT) are not available in the peer-reviewed literature.

Cytochrome P450 Enzyme (e.g., CYP1B1) Modulation

The cytochrome P450 (CYP) family of enzymes, particularly extrahepatic enzymes like CYP1B1, are crucial in the metabolism of various xenobiotics and endogenous compounds, including hormones and potential carcinogens. salvestrol-cancer.commdpi.com The modulation of these enzymes by natural compounds is an area of significant research interest for cancer chemoprevention and therapy. salvestrol-cancer.comnih.govfrontiersin.org While other isoflavones, such as biochanin A and genistein, have been shown to be metabolized by and subsequently inhibit CYP1B1, specific preclinical data on the direct modulatory effects of this compound on CYP1B1 or other cytochrome P450 enzymes is not available in the reviewed scientific literature. nih.gov

α-Glucosidase and α-Amylase Inhibition

Inhibitors of α-glucosidase and α-amylase play a critical role in managing postprandial hyperglycemia by delaying carbohydrate digestion. scielo.br This mechanism is a key therapeutic target in the management of type 2 diabetes. scielo.brnih.gov Natural flavonoids are widely investigated as a source of these enzyme inhibitors. mdpi.comnih.gov However, based on the reviewed literature, specific in-vitro or in-vivo studies detailing the inhibitory activity of this compound against α-glucosidase and α-amylase have not been reported.

Ligand-Receptor Interaction Profiling

Understanding the binding affinity and interaction profile of a compound with various cellular receptors is fundamental to elucidating its mechanism of action and pharmacological effects. caplytahcp.comneiglobal.com This profiling can reveal why a compound elicits specific cellular responses and can help predict its therapeutic potential and side-effect profile. nih.govnih.gov Currently, specific studies profiling the direct ligand-receptor interactions for this compound are not available in the published scientific literature.

Immunomodulatory Effects

Immunomodulatory agents can alter the immune response by either stimulating or suppressing its components. medchemexpress.commdpi.com The anti-inflammatory properties of a compound are a key aspect of its immunomodulatory potential. nih.gov this compound has demonstrated anti-inflammatory activity in preclinical models, suggesting it has immunomodulatory effects. researchgate.netnih.gov This activity is primarily evidenced by its ability to regulate inflammatory mediators. researchgate.net

Cytokine Secretion Regulation

The regulation of cytokine and pro-inflammatory molecule secretion is a hallmark of immunomodulation. explorationpub.comnih.govfrontiersin.org this compound has been shown to possess anti-inflammatory effects by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. researchgate.net NO is a critical signaling molecule in the inflammatory process. In one study, this compound at a concentration of 10 μM reduced nitrite (B80452) levels (an indicator of NO production) to 71.38% relative to cells stimulated with LPS alone. researchgate.net This finding indicates a direct modulation of inflammatory pathways.

Table 1: Anti-inflammatory Activity of this compound

| Compound | Cell Line | Stimulant | Concentration Tested | Effect | Source |

|---|---|---|---|---|---|

| This compound | RAW 264.7 macrophages | LPS | 10 μM | Reduced nitrite levels to 71.38% of LPS-only control | researchgate.net |

Lymphocyte Activation and Differentiation Modulation

Lymphocytes, including T-cells and B-cells, are central to the adaptive immune response, and their activation and differentiation are tightly regulated processes, often influenced by cytokines. nih.govlibretexts.orgkenhub.comsanidadanimal.info While this compound's effect on inflammatory mediators like NO suggests it could influence the immune environment, specific experimental data on how it directly modulates the activation, proliferation, or differentiation of lymphocyte populations is not currently available in the reviewed scientific literature.

Other Emerging Biological Activities in Experimental Models